molecular formula C8H6F2O B1357947 2,6-Difluoro-4-methylbenzaldehyde CAS No. 1201597-22-9

2,6-Difluoro-4-methylbenzaldehyde

Cat. No. B1357947
M. Wt: 156.13 g/mol
InChI Key: BQVVPJZIUSQOAU-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6F2O . It has a molecular weight of 156.13 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 2,6-Difluoro-4-methylbenzaldehyde is 1S/C8H6F2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 . This indicates that the compound consists of a benzene ring with two fluorine atoms and one methyl group attached to it, along with an aldehyde group.


Physical And Chemical Properties Analysis

2,6-Difluoro-4-methylbenzaldehyde is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Catalysis

2,6-Difluoro-4-methylbenzaldehyde is a valuable precursor in chemical synthesis. Its derivatives, such as 4-methylbenzaldehyde, are synthesized through various chemical processes. For instance, the self-terminated cascade reactions producing methylbenzaldehydes from ethanol, involving sequential aldol condensations and dehydrocyclization, demonstrate the compound's role in synthesizing value-added chemicals from bioethanol (Moteki, Rowley, & Flaherty, 2016). Additionally, the copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water exemplifies the compound's use in catalysis (Wu et al., 2016).

Polymer Science and CO2 Adsorption

In polymer science, 2,6-Difluoro-4-methylbenzaldehyde and its derivatives are used in the synthesis of microporous polyaminals. These polymers show enhanced CO2 adsorption capabilities due to their specific surface areas and tailored pore sizes, making them relevant for environmental applications (Li, Zhang, & Wang, 2016).

Medicinal Chemistry and Drug Development

In medicinal chemistry, fluorinated benzaldehydes, including 2,6-difluorobenzaldehyde, have been synthesized for use in developing anticancer drugs. These compounds are precursors in the synthesis of fluoro-substituted stilbenes, which show promising in vitro anticancer properties (Lawrence et al., 2003).

Environmental Sensing and Analysis

2,6-Difluoro-4-methylbenzaldehyde derivatives are also useful in environmental sensing. For instance, compounds synthesized from derivatives like 4-methylbenzaldehyde have been used in the development of fluorescence chemosensors for metal ions, highlighting their role in environmental monitoring and analysis (Hazra et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling . It’s also recommended to use this compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-difluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVVPJZIUSQOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610418
Record name 2,6-Difluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-methylbenzaldehyde

CAS RN

1201597-22-9
Record name 2,6-Difluoro-4-methylbenzaldehyde
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluoro-4-methylbenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 1,3-difluoro-5-methylbenzene (10.2 g, 80 mmol) in anhydrous ether (80 mL) was added n-BuLi (2.5 M solution in hexane, 48 ml, 120 mmol) over a 20 min period while the internal temperature was maintained at around −50° C. After stirring at that temperature for 1.5 hr, DMF (14.6 g, 200 mmol) was added over a 20 min period. After stirring at the same temperature for an additional 1.5 h, the reaction mixture was slowly poured into 1N aqueous sulfuric acid (300 mL) and extracted with ether three times. The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered and concentrated to give the title compound (11.2 g, 90%). 1H-NMR (500 MHz, CDCl3): δ 10.25 (s, 1H), 6.75 (d, 2H, J=9.9 Hz), 2.39 (s, 3H).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AS Cornec, L Monti, J Kovalevich… - Journal of medicinal …, 2017 - ACS Publications
Alzheimer’s disease (AD) is a complex, multifactorial disease in which different neuropathological mechanisms are likely involved, including those associated with pathological tau and …
Number of citations: 45 pubs.acs.org
M Raeisi - 2019 - search.proquest.com
Cucurbit [n] urils (CB [n]) are hollow pumpkin-shaped molecular containers that can act as molecular hosts in the presence of specific guest molecules in water, and consequently self-…
Number of citations: 2 search.proquest.com
K Kotturi - 2019 - search.proquest.com
Understanding and quantifying molecular interactions, which play a vital role in cellular mechanisms is essential in order to replicate nature and build complex molecular structures for …
Number of citations: 2 search.proquest.com

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